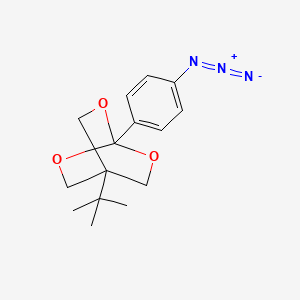
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid: is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from twenty-carbon fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This reaction typically involves the use of osmium tetroxide (OsO₄) as a catalyst, followed by the reduction of the resulting osmate ester with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) .
Industrial Production Methods: Most production methods are based on laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form less oxidized eicosanoids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Various oxidized eicosanoids.
Reduction: Less oxidized eicosanoids.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
Chemistry: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid is used as a reference compound in the study of eicosanoid metabolism and signaling pathways .
Biology: It plays a role in the study of cellular signaling mechanisms, particularly those involving inflammation and immune responses .
Medicine: Research into this compound has implications for understanding inflammatory diseases and developing anti-inflammatory drugs .
Industry: While its industrial applications are limited, it is used in research and development settings to study eicosanoid pathways and their potential therapeutic targets .
Mechanism of Action
5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid exerts its effects by interacting with specific receptors and enzymes involved in eicosanoid signaling pathways. It is known to modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid . This modulation can lead to changes in the production of other eicosanoids, thereby influencing inflammatory and immune responses .
Comparison with Similar Compounds
- 8,9-Dihydroxyeicosa-5,11,14-trienoic acid
- 11,12-Dihydroxyeicosa-5,8,14-trienoic acid
- 14,15-Dihydroxyeicosa-5,8,11-trienoic acid
Comparison: 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid is unique in its specific dihydroxylation pattern, which gives it distinct biological activities compared to its isomers. For example, while 8,9-Dihydroxyeicosa-5,11,14-trienoic acid and 11,12-Dihydroxyeicosa-5,8,14-trienoic acid also play roles in inflammation and cellular signaling, their specific effects and receptor interactions can differ .
Properties
IUPAC Name |
5,6-dihydroxyicosa-8,11,14-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNYAPAJUNPMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














